molecular formula C13H28Cl2N2O B2645000 N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride CAS No. 1158359-97-7

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride

Cat. No. B2645000
CAS RN: 1158359-97-7
M. Wt: 299.28
InChI Key: XSXJSSKNTZGNDL-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as CXMME and is a potent and selective inhibitor of a protein called phosphodiesterase 10A (PDE10A). This protein is involved in the regulation of various physiological processes, including cognition, movement, and mood. The inhibition of PDE10A by CXMME has been found to have potential therapeutic applications in the treatment of neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound has been involved in various synthetic pathways and characterizations. For instance, it has been synthesized and identified as a high-affinity, orally active neurokinin-1 receptor antagonist, showing effectiveness in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001). Its derivatives have been synthesized for potential therapeutic applications, such as the creation of cis-3,5-disubstituted morpholine derivatives, showcasing the compound's versatility in chemical synthesis (D’hooghe et al., 2006).

Analytical Chemistry

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine dihydrochloride has been a focus in analytical chemistry, particularly in ion chromatographic determination studies. It was part of a study where the analysis by ion chromatography (IC) was successfully applied for the quantification of morpholine and cyclohexylamine in aqueous solutions, demonstrating the compound's importance in water treatment and steam-generating systems (Gilbert, Rioux, & Saheb, 1984).

Pharmacological and Biological Studies

The compound has also seen its application in the realm of pharmacology and biology. For instance, it was used in the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, demonstrating its role in developing significant therapeutic agents (Kauffman et al., 2000). In another study, it was part of the synthesis of novel arylcyclohexylmorpholines, a class of new psychoactive substances, where it was characterized analytically and pharmacologically, highlighting its potential in drug development and forensic science (Colestock et al., 2018).

properties

IUPAC Name

N-(cyclohexylmethyl)-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.2ClH/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15;;/h13-14H,1-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXJSSKNTZGNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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